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molecular formula C24H14N2O8 B8599026 5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

Cat. No. B8599026
M. Wt: 458.4 g/mol
InChI Key: JNTCGGDXPYIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07811642B2

Procedure details

8.0 g of 1,5-dihydroxynaphtalene (50.0 mM) were dissolved in 150 ml of pyridine and the solution was cooled to 0° C. At this temperature were added portionwise 27.8 g of 4-nitrobenzoylchloride (150.0 mM), whereupon the temperature rose to Ca. 30° C. Then, 0.6 g of DMAP (5.0 mM) were added and the mixture was stirred overnight at 140° C. bath-temperature. The next day, the reaction mixture was allowed to cool to room temperature and 500 ml of water were added and the resulting mixture was stirred for 1 h at 140° C. bath-temperature. It was then cooled to room temperature and filtered. The cake was washed with water and dried to give 22.2 9 (48.4 mM, 97%) of 5-[(4-nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate as beige crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1)([O-:15])=[O:14].[OH2:25]>N1C=CC=CC=1.CN(C1C=CN=CC=1)C>[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([C:20]([O:1][C:2]2[C:11]3[C:6](=[C:7]([O:12][C:20](=[O:21])[C:19]4[CH:23]=[CH:24][C:16]([N+:13]([O-:14])=[O:25])=[CH:17][CH:18]=4)[CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)=[O:21])=[CH:18][CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.6 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 140° C. bath-temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 h at 140° C. bath-temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OC2=CC=CC3=C(C=CC=C23)OC(C2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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